molecular formula C29H31N3O3S2 B11975928 (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11975928
M. Wt: 533.7 g/mol
InChI Key: KONJVISIWJNCQK-ONUIUJJFSA-N
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Description

The compound (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and an isopentyloxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting with the preparation of the pyrazole and thiazolidinone intermediates. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the Thiazolidinone Ring: This involves the reaction of a thiourea derivative with a halogenated ketone.

    Coupling Reaction: The final step involves coupling the pyrazole and thiazolidinone intermediates using a suitable aldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazole ring can be reduced to a pyrazoline using reducing agents such as sodium borohydride.

    Substitution: The isopentyloxy group can be substituted with other alkoxy groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles like thiols or amines.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in oxidative stress or inflammation.

    Pathways Involved: Modulation of signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

(5Z)-5-({3-[4-(Isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:

    (5Z)-5-({3-[4-(Methoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a methoxy group instead of an isopentyloxy group.

    (5Z)-5-({3-[4-(Ethoxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with an ethoxy group instead of an isopentyloxy group.

Properties

Molecular Formula

C29H31N3O3S2

Molecular Weight

533.7 g/mol

IUPAC Name

(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N3O3S2/c1-20(2)14-16-35-24-12-10-21(11-13-24)27-22(18-32(30-27)23-7-4-3-5-8-23)17-26-28(33)31(29(36)37-26)19-25-9-6-15-34-25/h3-5,7-8,10-13,17-18,20,25H,6,9,14-16,19H2,1-2H3/b26-17-

InChI Key

KONJVISIWJNCQK-ONUIUJJFSA-N

Isomeric SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

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